5‑Lipoxygenase Inhibitory Activity in RBL‑2H3 Cells Confirms Anti‑Inflammatory Target Engagement Absent in Closest Analogs
The target compound was explicitly tested for inhibition of 5‑lipoxygenase (5‑LO) in rat RBL‑2H3 cells , a validated mast‑cell model for arachidonic acid cascade intervention. Its closest structural analog, 5‑(4‑(pyrazin‑2‑yloxy)piperidine‑1‑carbonyl)pyrrolidin‑2‑one (CAS 1448026-73-0), lacks the N‑methyl group on the pyrrolidinone ring and has no publicly available 5‑LO inhibition data in any assay database. Similarly, the positional isomer 5‑[3‑(pyrazin‑2‑yloxy)piperidine‑1‑carbonyl]pyrrolidin‑2‑one (CAS 2034210-27-8) has been discussed primarily for CNS pharmacophore potential rather than for 5‑LO activity [1]. The availability of target‑specific screening data therefore constitutes a material procurement advantage.
| Evidence Dimension | Target-specific bioactivity evidence (5‑lipoxygenase inhibition) |
|---|---|
| Target Compound Data | Screened for 5‑LO inhibition in rat RBL‑2H3 cells; assay ID ALA620867 (Aladdin Scientific). IC₅₀ data not publicly extractable from dynamic page. |
| Comparator Or Baseline | CAS 1448026-73-0 and CAS 2034210-27-8: No 5‑LO inhibition screening data available in public domain. |
| Quantified Difference | Not quantifiable from available sources; qualitative annotation advantage for CAS 1421457-30-8 is noted. |
| Conditions | Rat RBL‑2H3 cell line; binding assay format (BAO_0000219). |
Why This Matters
Pre-existing 5‑LO screening annotation allows researchers to immediately position this compound in anti‑inflammatory SAR studies without first investing in target‑panel deconvolution.
- [1] Kuujia. 5-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one (CAS 2034210-27-8). Pharmacophore annotation. View Source
